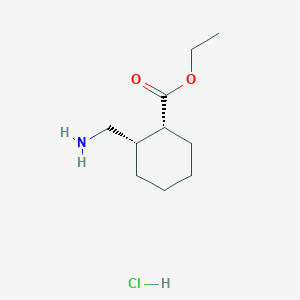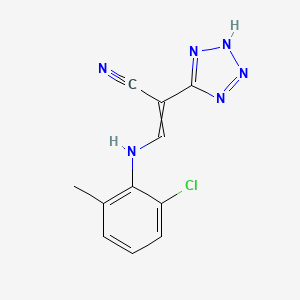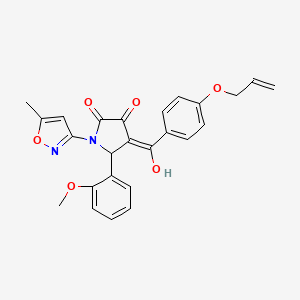
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of interest in both scientific research and various industrial applications. Characterized by its complex molecular structure, it integrates elements like isoxazole, pyrrolone, and benzoyl groups, making it a multifunctional compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically involves the following key steps:
Formation of the benzoyl group: : This is usually achieved by acylation of an allyloxy-substituted benzene derivative.
Introduction of the isoxazolyl group: : This step involves the cyclization of an appropriate precursor molecule in the presence of suitable catalysts and conditions, often using reagents like hydroxylamine.
Construction of the pyrrolone core: : The pyrrolone ring is commonly formed through a combination of condensation and cyclization reactions.
Substitution and addition reactions: : Throughout the synthesis, various substitution reactions introduce the hydroxy, methoxy, and methyl groups into the appropriate positions on the core structure.
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would likely be optimized for scale. This involves:
Continuous flow reactors: : To ensure precise control over reaction conditions and improve yield.
Automation: : Utilizing automated synthesis machines to reduce human error and improve reproducibility.
Purification techniques: : Employing methods like crystallization, chromatography, and recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form different derivatives depending on the reagents and conditions used, such as oxidizing agents like permanganates or peroxides.
Reduction: : Reduction can alter the functional groups, using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on different parts of the molecule, influenced by the presence of activating or deactivating groups.
Condensation: : This compound can undergo condensation reactions with various reagents to form larger and more complex structures.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : This compound may serve as a ligand or active component in catalytic processes.
Material Science: : It can be a building block for the development of new materials with specific properties.
Biology and Medicine
Drug Development: : It may be investigated for potential therapeutic effects, especially given its complex molecular structure.
Biochemical Research: : It can be used as a probe to study biochemical pathways and interactions.
Industry
Polymer Synthesis: : It could be a monomer or additive in the creation of specialized polymers.
Chemical Sensors: : Its unique structural features may be exploited in the design of sensors for detecting specific chemicals.
Mecanismo De Acción
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is context-dependent:
Molecular Targets: : It could interact with specific enzymes or receptors, altering their activity.
Pathways: : It may participate in or modulate biochemical pathways involving oxidative stress, signal transduction, or other cellular processes.
Comparación Con Compuestos Similares
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be compared to other similar compounds:
4-(4-(Methoxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : The difference in the allyloxy vs. methoxy group can significantly affect reactivity and application.
3-Hydroxy-4-(4-(methoxy)benzoyl)-1H-pyrrol-2(5H)-one: : Similar core structure, but lacking some substituents, which alters its properties.
4-(4-(Allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : Structural isomers that may have different biological or chemical properties.
By comparing these compounds, we can highlight the unique functional groups and the resulting distinct characteristics of this compound. This not only showcases its uniqueness but also sets the stage for understanding its specialized applications and potential.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXHXLEOFYVSC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)
![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)
![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)
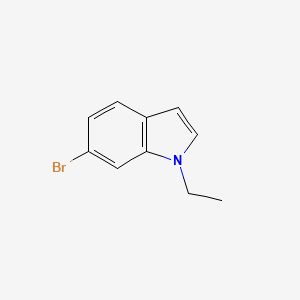
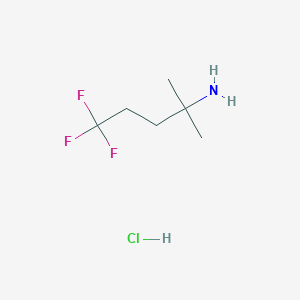
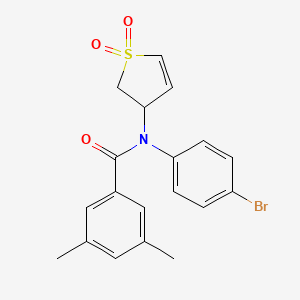
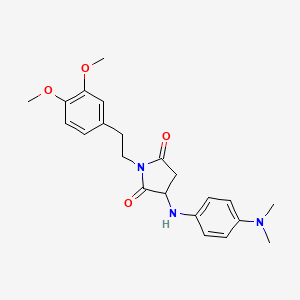

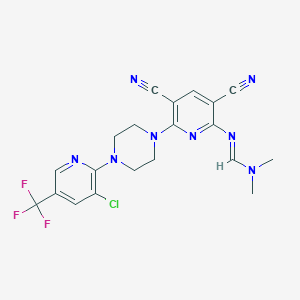
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2524295.png)
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
